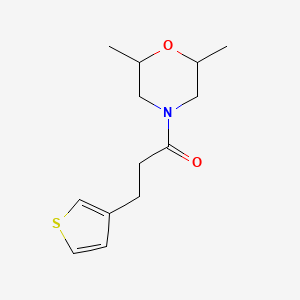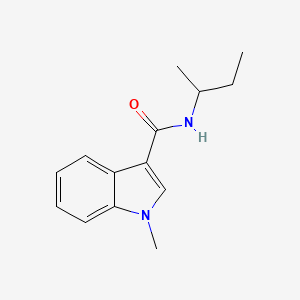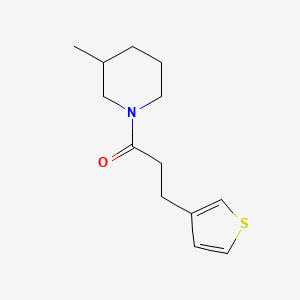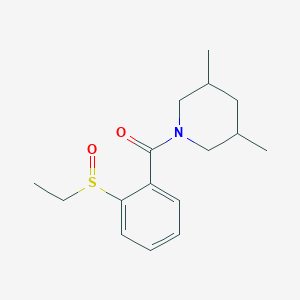
N-(2-methylpropyl)-4-phenylsulfanylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylpropyl)-4-phenylsulfanylbutanamide, also known as MPAA, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been shown to have promising bioactivity in various studies.
作用机制
The exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to act through various pathways. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce the activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of ion channels and receptors, leading to neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have various biochemical and physiological effects in different studies. In cancer cells, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to induce DNA damage and inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the migration and invasion of cancer cells. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to increase the levels of various neurotransmitters, leading to neuroprotective effects. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the activity of immune cells, leading to anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide in lab experiments is its potential for use in multiple research fields. It has been shown to have promising bioactivity in cancer research, neuroscience, and immunology. In addition, N-(2-methylpropyl)-4-phenylsulfanylbutanamide is relatively easy to synthesize and purify, making it accessible for researchers. However, one of the limitations of using N-(2-methylpropyl)-4-phenylsulfanylbutanamide is its potential toxicity, which may limit its use in certain experiments. In addition, the exact mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for research on N-(2-methylpropyl)-4-phenylsulfanylbutanamide. One area of interest is its potential use in combination with other drugs for cancer treatment. N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. In addition, further studies are needed to fully understand the mechanism of action of N-(2-methylpropyl)-4-phenylsulfanylbutanamide and its potential applications in different research fields. Finally, the development of new analogs of N-(2-methylpropyl)-4-phenylsulfanylbutanamide may lead to compounds with improved bioactivity and reduced toxicity.
合成方法
N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be synthesized through a multi-step reaction involving the condensation of 4-phenylsulfanylbutanoyl chloride with 2-methylpropylamine. The resulting product is then purified through recrystallization using a suitable solvent. The purity and yield of N-(2-methylpropyl)-4-phenylsulfanylbutanamide can be determined through various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been studied for its potential use in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been reported to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In immunology, N-(2-methylpropyl)-4-phenylsulfanylbutanamide has been shown to modulate the immune response and may have applications in the treatment of autoimmune diseases.
属性
IUPAC Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-12(2)11-15-14(16)9-6-10-17-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUSFVGNCMKZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCSC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-4-phenylsulfanylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)




![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)



